REACTION_SMILES
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[CH3:19][C:20]#[N:21].[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([OH:14])[n:6][cH:7][c:8]([C:10]([F:11])([F:12])[F:13])[cH:9]1.[O:15]([Br:16])[Br:17].[P+5:18]>>[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([Br:16])[n:6][cH:7][c:8]([C:10]([F:11])([F:12])[F:13])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(C(F)(F)F)cnc1O
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Name
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BrOBr
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrOBr
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[P+5]
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cc(C(F)(F)F)cnc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |